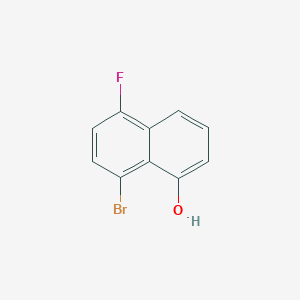

8-Bromo-5-fluoronaphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrFO |

|---|---|

Molecular Weight |

241.06 g/mol |

IUPAC Name |

8-bromo-5-fluoronaphthalen-1-ol |

InChI |

InChI=1S/C10H6BrFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h1-5,13H |

InChI Key |

UFLYDNJASUTAFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)Br)F |

Origin of Product |

United States |

Spectroscopic and Chromatographic Methodologies for Structural Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of 8-Bromo-5-fluoronaphthalen-1-ol, providing unambiguous evidence of its atom connectivity and substitution pattern. Both ¹H and ¹³C NMR are employed to characterize the molecule.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are particularly informative. The protons on the naphthalene (B1677914) ring experience deshielding effects from the electronegative halogen substituents (bromine and fluorine), causing them to resonate at lower fields, typically in the range of δ 7.8–8.2 ppm. The hydroxyl proton (-OH) usually appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy provides further structural confirmation by detecting the chemical shifts of all carbon atoms in the molecule. The carbon atoms directly bonded to the bromine (C-Br) and fluorine (C-F) substituents exhibit significant shifts. For instance, the carbon attached to bromine (C8) would appear around δ 115 ppm, while the carbon bonded to the highly electronegative fluorine (C5) would be shifted further downfield, to approximately δ 160 ppm. The remaining aromatic carbons and the carbon bearing the hydroxyl group (C1) also show characteristic chemical shifts that are consistent with the proposed structure. ucl.ac.uk

A representative, though generalized, summary of expected NMR data is presented below. Actual experimental values can vary based on the solvent and instrument frequency.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlations |

|---|---|---|

| ¹H | 9.0 - 10.0 (broad s, 1H) | -OH proton |

| 7.0 - 8.0 (multiplets) | Aromatic protons (H2, H3, H4, H6, H7) | |

| ¹³C | ~150-160 (d) | C5-F |

| ~145-155 | C1-OH | |

| ~110-140 | Other aromatic carbons | |

| ~115 (s) | C8-Br |

Note: 's' denotes singlet, 'd' denotes doublet. Coupling constants (J) for fluorine-coupled carbons would provide further structural detail.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation

Mass spectrometry (MS) is an indispensable tool for validating the molecular formula of this compound, which is C₁₀H₆BrFO. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass of the molecular ion with very high accuracy, allowing for the confirmation of the elemental composition.

When subjected to techniques like Electrospray Ionization (ESI), the compound typically forms a protonated molecule [M+H]⁺. The expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion of C₁₀H₆BrFO would be approximately 240.9662 and 242.9641, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The observation of this characteristic isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

Electron Ionization (EI) mass spectrometry can also be used, which would show the molecular ion (M⁺) peak and various fragment ions, providing additional structural information.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for C₁₀H₆⁷⁹BrFO) | Calculated m/z (for C₁₀H₆⁸¹BrFO) |

|---|---|---|

| [M]⁺ | 239.9586 | 241.9565 |

| [M+H]⁺ | 240.9664 | 242.9644 |

Data derived from the molecular formula C₁₀H₆BrFO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent and easily identifiable band is the O-H stretching vibration of the hydroxyl group, which appears as a strong, broad absorption in the region of 3200-3600 cm⁻¹. savemyexams.comcore.ac.uk The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations typically found between 3000-3100 cm⁻¹ and C=C in-ring stretching absorptions in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

Furthermore, the carbon-halogen bonds give rise to characteristic absorptions in the fingerprint region of the spectrum. The C-F stretch is typically observed in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at a lower frequency, generally between 500-690 cm⁻¹. savemyexams.comlibretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

| Fluoro-Aromatic | C-F Stretch | 1000 - 1400 | Strong |

| Bromo-Aromatic | C-Br Stretch | 500 - 690 | Strong to Medium |

Source: General IR spectroscopy correlation tables. savemyexams.comlibretexts.orglibretexts.orguniroma1.it

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are crucial for both the purification of synthesized this compound and the assessment of its purity. Column chromatography using silica (B1680970) gel is a standard method for the initial purification of the crude product from a reaction mixture. rsc.org

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. sigmaaldrich.com A reversed-phase HPLC system, often with a C18 column, is commonly employed. mdpi.com The mobile phase typically consists of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The compound's purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks detected at a specific UV wavelength (e.g., 254 nm). mdpi.com For a compound to be considered pure for research or as an intermediate, the purity level should generally exceed 95%. mdpi.com

Gas Chromatography (GC) can also be utilized, particularly if the compound is sufficiently volatile and thermally stable. Derivatization may sometimes be employed to increase volatility. researchgate.net GC, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can provide excellent separation and sensitive detection for purity assessment.

Table 4: Typical Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate mixtures | Isolation/Purification rsc.org |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol Gradient (with 0.1% TFA) | Purity Assessment mdpi.com |

Advanced Research Directions and Future Perspectives for Polyhalogenated Naphthols

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of polyhalogenated naphthols is evolving towards greener and more efficient methodologies. Traditional halogenation methods often involve hazardous reagents and produce significant waste, leading to a low atom economy. Modern approaches focus on minimizing environmental impact while maximizing efficiency.

A key area of development is the use of transition-metal-catalyzed C-H activation. rsc.orgrsc.orgacs.org This strategy allows for the direct introduction of functional groups onto the naphthalene (B1677914) core, avoiding the need for pre-functionalized starting materials. acs.org For instance, rhodium(III) and cobalt(III) catalysts have been effectively used to synthesize 1-naphthol (B170400) derivatives through redox-neutral annulation reactions. rsc.orgrsc.org These methods are characterized by their operational simplicity and high regioselectivity. rsc.orgmdpi.com

Another promising avenue is the use of environmentally benign halogenating agents. Systems utilizing hydrogen peroxide with alkali metal halides in aqueous micellar media offer a greener alternative to traditional methods that use elemental halogens. scirp.org This approach avoids the formation of hydrohalic acid as a byproduct, thereby improving the atom efficiency. scirp.org Additionally, visible-light-induced photocatalysis is emerging as a powerful tool for selective halogenation under mild conditions, reducing the need for harsh reagents and high temperatures. mdpi.com

The concept of atom economy is central to these new synthetic designs. One-pot, multi-component reactions are being developed to construct complex naphthol derivatives in a single step, significantly reducing waste and purification efforts. rsc.org Deep eutectic solvents, for example, have been shown to be effective and recyclable catalysts for the atom-economical synthesis of 1-amidoalkyl naphthols. rsc.org

| Synthetic Strategy | Key Features | Advantages | Relevant Catalyst/Reagent |

| C-H Activation/Annulation | Direct functionalization of C-H bonds | High regioselectivity, operational simplicity, redox-neutral | Rh(III), Co(III) catalysts rsc.orgrsc.orgmdpi.com |

| Micellar Catalysis | Use of aqueous surfactant media | Environmentally benign, avoids hazardous reagents | H₂O₂ with alkali metal halides scirp.org |

| Photocatalysis | Visible-light induced reactions | Mild conditions, high selectivity | Eosin Y, Trityl cation mdpi.com |

| Multi-component Reactions | One-pot synthesis | High atom economy, reduced waste | Deep eutectic solvents rsc.org |

| Silver-Catalyzed Halocyclization | Trifunctionalization of terminal alkynols | Access to homo/heterodihalogenated naphthalenes | Silver catalysts with NBS or ICl acs.org |

Exploration of Complex Molecular Architectures Featuring the 8-Bromo-5-fluoronaphthalen-1-ol Core

The this compound scaffold serves as a versatile building block for the construction of more complex and functionally diverse molecules. The orthogonal reactivity of the bromo, fluoro, and hydroxyl groups allows for selective, stepwise modifications, making it an ideal starting material for creating intricate molecular architectures.

The bromine atom at the C8 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide array of aryl, alkynyl, and amino substituents, respectively. For example, ruthenium-catalyzed C-H arylation at the C8 position of 1-naphthol has been demonstrated with a variety of aryl and heteroaryl halides, yielding complex 8-aryl-1-naphthol derivatives. nih.gov This approach can be envisioned for this compound, where subsequent functionalization could lead to novel dyes, molecular probes, or pharmaceutical intermediates.

Furthermore, the naphthol hydroxyl group can be used to direct reactions or can be converted into other functional groups. For instance, dearomatizing spirolactonization of naphthols using chiral hypervalent iodine catalysts can produce complex spirocyclic structures with high enantioselectivity. acs.org The fluorine atom at the C5 position, while generally less reactive, influences the electronic properties of the aromatic system and can play a crucial role in the biological activity or material properties of the final product.

The synthesis of polycyclic aromatic hydrocarbons is another area of interest. Tandem reactions, such as a photoenolization Diels-Alder (PEDA) sequence, can be employed to construct complex polycyclic naphthols from simpler precursors. rsc.org The unique substitution pattern of this compound could be leveraged to create novel polycyclic systems with tailored electronic and photophysical properties, potentially finding use in organic electronics or as advanced materials.

Integration of Advanced Computational Methods for Predictive Organic Chemistry

Advanced computational methods are becoming indispensable tools in modern organic chemistry, offering predictive insights that can guide and accelerate experimental research on polyhalogenated naphthols. Density Functional Theory (DFT) and other quantum chemical calculations can be used to predict a wide range of properties for molecules like this compound.

These computational tools can elucidate reaction mechanisms, predict regioselectivity, and rationalize observed chemical reactivity. For instance, calculations can help understand the transition states in metal-catalyzed C-H activation reactions, explaining why a particular regioisomer is favored. acs.org This predictive power allows chemists to optimize reaction conditions and select the most promising catalyst systems without extensive empirical screening.

Furthermore, computational chemistry is crucial for predicting the physicochemical properties of novel molecules derived from the this compound core. Properties such as redox potentials, absorption and emission spectra, and molecular orbital energies can be calculated, providing valuable information for the design of new materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, or as fluorescent sensors.

In the context of medicinal chemistry, computational docking studies can predict the binding affinity and mode of interaction of polyhalogenated naphthol derivatives with biological targets, such as enzymes or receptors. This allows for the rational design of more potent and selective drug candidates, as has been explored for other naphthol derivatives as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. researchgate.net

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Transition state energies, reaction pathways, regioselectivity acs.org |

| Time-Dependent DFT (TD-DFT) | Predicting spectroscopic properties | UV-Vis absorption spectra, emission wavelengths |

| Molecular Docking | Predicting biological activity | Binding affinity, interaction modes with proteins researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing chemical bonding | Nature of halogen bonds and other non-covalent interactions |

Interdisciplinary Research Incorporating Halogenated Naphthol Scaffolds in Diverse Chemical Applications

The unique properties of halogenated naphthol scaffolds, including the this compound core, position them as valuable components in a wide range of interdisciplinary research fields.

In materials science , the incorporation of halogen atoms can enhance properties such as thermal stability and flame retardancy. Fluorinated naphthalenes, for example, are precursors to polymers with high glass transition temperatures and specific optical properties. researchgate.net The bromine atom in this compound can serve as a handle for polymerization or for attachment to other material surfaces, creating functionalized materials with tailored characteristics.

In medicinal chemistry and chemical biology , halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. researchgate.net The this compound scaffold could be a starting point for the development of new therapeutic agents or diagnostic tools. For instance, the incorporation of a fluorine-18 (B77423) radioisotope could enable the synthesis of novel PET imaging agents for diagnosing and monitoring diseases. nih.gov

In agrochemicals , halogenated aromatic compounds are a well-established class of pesticides and herbicides. scirp.org The development of new polyhalogenated naphthols could lead to the discovery of more effective and selective agrochemicals with improved environmental profiles.

The versatility of the this compound synthon, combined with the ongoing development of innovative synthetic and computational methods, ensures that polyhalogenated naphthols will continue to be a fertile ground for discovery and innovation across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.